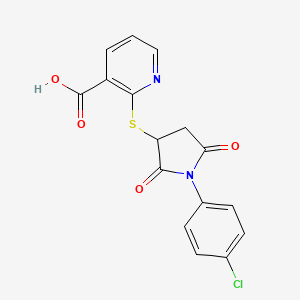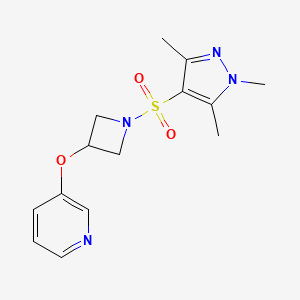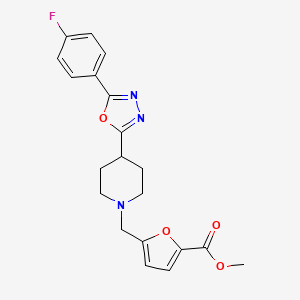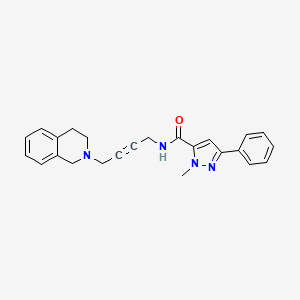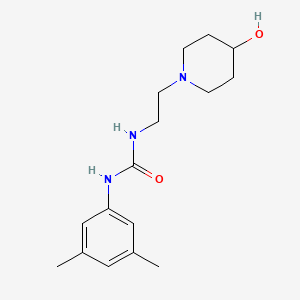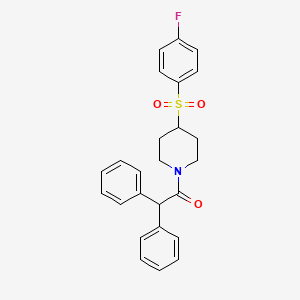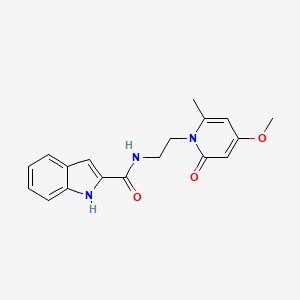
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide" is a structurally complex molecule that may be related to the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential receptor binding activity, which could be relevant for understanding the pharmacological properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the preparation of pyridine derivatives with specific substituents that influence their binding affinity to biological receptors. For instance, the synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, as described in the first paper, involves the introduction of lipophilic groups such as bromine atoms and methylamino groups to enhance receptor binding affinity . Similarly, the synthesis of monoamide isomers in the second paper involves the reaction of 6-(methoxycarbonyl)pyridine-2-carboxylic acid with 2-amino-N-methylpyridine, indicating the use of acyl chloride reactions for the synthesis of pyridine derivatives . These methods could potentially be applied to the synthesis of the compound , with modifications to accommodate its unique structure.
Molecular Structure Analysis
The molecular structure of related compounds plays a crucial role in their receptor binding affinity. The first paper discusses the optical resolution of a racemic mixture, which resulted in enantiomers with different pharmacological profiles . The X-ray crystallographic study revealed the existence of two energetically stable conformers, which may contribute to the high affinity for dopamine D(2) and serotonin 5-HT(3) receptors. The second paper does not provide direct insights into the molecular structure of the compound but does discuss the structural characterization of monoamide isomers using spectroscopic techniques . These techniques could be employed to analyze the molecular structure of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the use of acyl chloride reactions to prepare monoamide isomers . The introduction of different substituents on the pyridine ring, as seen in the first paper, can significantly alter the binding affinity of the compounds to various receptors . These reactions are crucial for the design of compounds with desired pharmacological properties and could be relevant for the synthesis and modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and substituents. The first paper indicates that the introduction of a bromine atom and a methylamino group enhances the lipophilicity of the compound, which in turn affects its binding affinity to receptors . The second paper discusses the inductive effects contributed by methyl substituted groups at the pyridine ring, which could influence the overall properties of the compound . These insights could be useful in predicting the physical and chemical properties of "N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide", although direct studies on this compound would be necessary for accurate characterization.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide belongs to a class of compounds that have been explored for their potential in therapeutic applications due to their unique chemical structures and biological activities. Research has focused on synthesizing derivatives and studying their electrochemical properties and cytotoxicity towards mammalian cells. For instance, the synthesis of indolequinones, starting from methyl 4-(benzyloxy)-5-methoxy-indole-2-carboxylate, has been described, with findings indicating that these compounds show greater toxicity towards hypoxic cells, suggesting potential in cancer therapy (Cotterill et al., 1994).
Chemical Synthesis and Properties
Further chemical explorations have led to the synthesis of 4-oxopyrimido and 2,4-dioxopyrimido indoles, with transformations into various derivatives. Such synthetic pathways enrich the chemical space for potential biological activity and drug development (Simakov et al., 1985).
Antiallergic Potential
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides has been prepared in search of novel antiallergic compounds. This research indicates the compound's relevance in the development of antiallergic agents, with one derivative showing significant potency in histamine release assays, highlighting its potential as an effective treatment for allergic conditions (Menciu et al., 1999).
Anti-inflammatory and Analgesic Agents
The exploration of novel benzodifuranyl derivatives for their cyclooxygenase inhibition and their analgesic and anti-inflammatory activities has been reported. Such studies are crucial for identifying new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Catalyzed Synthesis of Tetracyclic Compounds
Research into Pd(II)-catalyzed oxidative double cyclization has led to the synthesis of indolobenzothiazine S,S-dioxides, demonstrating the compound's role in facilitating complex chemical transformations, which could be beneficial in synthesizing novel pharmacologically active molecules (Ha et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-9-14(24-2)11-17(22)21(12)8-7-19-18(23)16-10-13-5-3-4-6-15(13)20-16/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQKLODULDHRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012805.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)
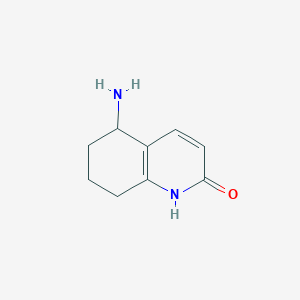
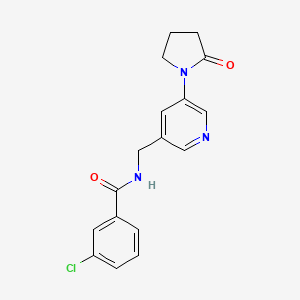
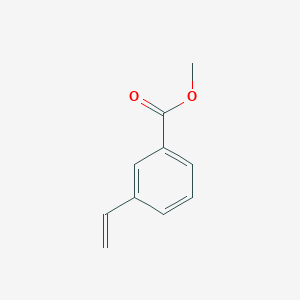
![2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3012811.png)
![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)
